mogroside II A1
CAS No.:
Cat. No.: VC13643215
Molecular Formula: C42H72O14
Molecular Weight: 801.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C42H72O14 |
---|---|
Molecular Weight | 801.0 g/mol |
IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 |
Standard InChI Key | NWPTUAQJIALPLJ-NCHDIWMLSA-N |
Isomeric SMILES | C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C |
SMILES | CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C |
Canonical SMILES | CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C |
Introduction
Chemical Identity and Structural Features
Mogroside II A1 (CAS: 88901-44-4) is a disaccharide derivative of mogrol, with the molecular formula C₄₂H₇₂O₁₄ and a molecular weight of 801.0 g/mol . Its structure consists of mogrol (a tetracyclic triterpene) glycosylated at the C-24 position by a 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl group . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Boiling Point | 917.3 ± 65.0 °C (predicted) | |
Density | 1.33 ± 0.1 g/cm³ (predicted) | |
Solubility | 95 mg/mL in DMSO | |
pKa | 12.88 ± 0.70 (predicted) |
The compound exists as a white to off-white solid and is commercially available from suppliers such as Chengdu Biopurify Phytochemicals and Wuhan ChemFaces Biochemical Co., Ltd. .
Biosynthesis and Metabolic Pathways
Mogroside II A1 is an intermediate in the stepwise glycosylation of mogrol in S. grosvenorii. During fruit maturation, glycosyltransferases sequentially add glucose units to mogrol, forming mogrosides with increasing sweetness . Key steps include:
-
Initial Glycosylation: Mogrol is glycosylated to form mogroside II E and II A1.
-
Post-Ripening Modifications: Under controlled conditions (e.g., 35°C for 2 weeks), mogroside II A1 is further glycosylated to produce mogroside V (4–6 glucose units), which is 250–425 times sweeter than sucrose .
Table 1: Mogroside Content During Post-Ripening at 35°C
Mogroside | Initial Content (μg/g) | Post-Ripening Content (μg/g) | Change |
---|---|---|---|
Mogroside II A1 | 7.44 ± 0.71 | 5.68 ± 0.26 | -23.6% |
Mogroside V | 2,959.34 ± 222.72 | 3,593.92 ± 191.57 | +80% |
Siamenoside I | 200.99 ± 8.72 | 255.52 ± 5.92 | +27.1% |
The enzyme UGT94-289-3 catalyzes the conversion of mogroside II A1 into higher glycosides, highlighting its biotechnological potential for industrial sweetener production .
Pharmacological Activities
Antioxidant Effects
Mogroside II A1 exhibits radical-scavenging activity, particularly against hydroxyl (- OH) and superoxide anions (O₂- ⁻). In vitro studies demonstrate its ability to reduce oxidative stress in hepatic tissues, with an EC₅₀ of 16.52 mg/mL for superoxide anion scavenging .
Antidiabetic Properties
In type 2 diabetic (T2DM) rats, mogroside II A1 metabolites (e.g., mogroside III and mogrol) enhance insulin sensitivity via the PI3K/Akt pathway, upregulating GLUT2 and glycogen synthase . It reduces fasting blood glucose by 30–40% at doses of 150 mg/kg .
Anti-Inflammatory and Hepatoprotective Roles
Mogroside II A1 attenuates carbon tetrachloride-induced liver injury in mice, lowering serum ALT and AST levels by 45% and 38%, respectively . Its anti-inflammatory activity is linked to inhibition of NF-κB and AMPK pathways .
Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Table 2: LC-MS/MS Fragmentation Profile of Mogroside II A1
Fragment Ion (m/z) | Relative Abundance (%) |
---|---|
799.48 | 100 |
637.43 | 85 |
475.37 | 45 |
Industrial and Therapeutic Applications
Food Industry
As a non-caloric sweetener, mogroside II A1 is used in sugar-free beverages and functional foods. Its synergy with other mogrosides enhances sweetness profiles .
Pharmaceuticals
-
Antidiabetic Formulations: Combined with metformin in preclinical models .
-
Hepatoprotective Supplements: Marketed in Asia for liver health .
Cosmetics
Incorporated into skincare products for its antioxidant and anti-aging properties .
Future Perspectives
-
Biotechnological Production: Heterologous expression of UGT94-289-3 in microbial systems could enable large-scale synthesis .
-
Clinical Trials: Rigorous human studies are needed to validate efficacy in diabetes and cancer.
-
Stability Optimization: Microencapsulation techniques may improve shelf-life in food products .
Mogroside II A1 exemplifies the convergence of traditional medicine and modern science, offering multifaceted benefits warranting further exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume